Cas no 537-55-3 (N-Acetyl-L-tyrosine)
N-Acetyl-L-tyrosine Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl-L-tyrosine
- L-TYROSINE, N-ACETYL-
- ACETYLTYROSINE
- ACETYL-L-TYROSINE
- AC-TYROSINE
- N-AC-L-TYR
- N-ACEYL-L-TYROSINE
- ACETYL-L-TYROSINE, N-(P)
- ACETYL-L-TYROSINE, N-(RG)
- Ac-L-Tyr-OH
- Ac-L-Tyrosine
- A-L-Tyr-OH
- N-acetyl-L-Tyr
- n-acetyl-l-tyrosin
- N-Acetyltyrosine
- N-Ac-Tyr
- Ac-Tyr-OH
- N-乙酰-L-酪氨酸
- N-Acetyl-tyrosine
- Acetyl tyrosine
- Tyrosine, N-acetyl-
- L-N-Acetyltyrosine
- (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid
- DA8G610ZO5
- CAHKINHBCWCHCF-JTQLQIEISA-N
- N-alpha-acetyl-tyrosine
- DSSTox_CID_26045
- DSSTox_RID_81305
- DSSTox_GSID_46045
- (2S)-2-Acetylamino-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-(acetylamino)-3-(4-h
- N-Acetyl-L-tyrosine,98%
- N-Acetyl-L-tyrosine, >99% (TLC)
- EN300-302679
- TANOGEN HB
- L-Tyrosine, acetyl-
- Q-201443
- ACETYL TYROSINE [INCI]
- s6316
- (S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid
- CS-W013098
- Z756442196
- (2S)-2-(acetylamino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-Acetylamino-3-(4-hydroxy-phenyl)-propionic acid
- (+)-(2s)-2-(acetylamino)-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-Acetylamino-3-(4-hydroxyphenyl)propanoate
- N-acetyl tyrosine
- N-ACETYL-L-TYROSINE [USP-RS]
- CAS-537-55-3
- TYR-EXCEL
- 3NF
- NCGC00159393-03
- SCHEMBL321220
- (S)-2-acetamido-3-(4-hydroxyphenyl)propanoicacid
- DS-15166
- EINECS 208-671-3
- 2-(S)-acetylamino-3-(4-hydroxy-phenyl)-propionic acid
- CHEMBL65543
- NCGC00159393-02
- N-ACETYLTYROSINE (EP MONOGRAPH)
- AKOS010396311
- HY-W012382
- Tox21_111630_1
- L-N-acetyl-Tyrosine
- N-Acetyltyrosine (VAN)
- N-Acetyl-L-tyrosine, United States Pharmacopeia (USP) Reference Standard
- MFCD00037190
- 2-(acetylamino)-3-(4-hydroxyphenyl)propanoic acid
- ACETYL L-TYROSINE
- Tox21_111630
- N-Acetyl-L-Tyrosine,(S)
- AC-13390
- AKOS015841008
- n-acetyltyrosin
- NSC-10853
- DTXSID7046045
- UNII-DA8G610ZO5
- DTXCID5026045
- A1409
- J-300276
- Q27109405
- NSC 10853
- Melanowhite-A
- DB11102
- N-Acetyl-L-tyrosine 100 microg/mL in Acetonitrile
- Tyrosine, N-acetyl-, L-
- N-ACETYLTYROSINE [EP MONOGRAPH]
- Tyrosine, N-acetyl-, L-(8CI)
- A53EE723-A216-4295-8ABE-C8C9EE26BBFC
- N-ACETYLTYROSIN [WHO-DD]
- AC7826
- CHEBI:21563
- 537-55-3
- N-Acetyl-L-tyrosine, Pharmaceutical Secondary Standard; Certified Reference Material
- N-Acetyltyrosine (N-Acetyl-L-Tyrosine)
- propanoic acid, 2-acetylamino-3-(4-hydroxyphenyl)-
- N-ACETYL-L-TYROSINE (USP-RS)
- BDBM50043802
- L-TYROSINE, N-ACETYL
- N-Acetyltyrosine, European Pharmacopoeia (EP) Reference Standard
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- MDL: MFCD00037190
- Inchi: 1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)
- InChI Key: CAHKINHBCWCHCF-UHFFFAOYSA-N
- SMILES: CC(NC(C(=O)O)CC1C=CC(O)=CC=1)=O
- BRN: 2697172
Computed Properties
- Exact Mass: 223.08400
- Monoisotopic Mass: 223.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: -0.2
- Topological Polar Surface Area: 86.6
Experimental Properties
- Color/Form: Powder
- Density: 1.2446 (rough estimate)
- Melting Point: 149-152 °C (lit.)
- Boiling Point: 531.3℃ at 760 mmHg
- Flash Point: 275.1℃
- Refractive Index: 1.4960 (estimate)
- Solubility: H2O: soluble25mg/mL
- Water Partition Coefficient: Soluble in water (25 mg/ml), and ethanol.
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 86.63000
- LogP: 0.91490
- Solubility: Not determined
- Specific Rotation: 47.5 º (c=2, water)
- FEMA: 3394
N-Acetyl-L-tyrosine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: S26-S39
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Safety Term:S26;S39
- Risk Phrases:R41
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
N-Acetyl-L-tyrosine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl-L-tyrosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684759443- 25g |
N-Acetyl-L-tyrosine |
537-55-3 | 98% | 25g |
¥ 96.5 | 2021-05-18 | |
| Fluorochem | 222194-1g |
N-Acetyl-L-tyrosine |
537-55-3 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 222194-25g |
N-Acetyl-L-tyrosine |
537-55-3 | 95% | 25g |
£14.00 | 2022-02-28 | |
| Fluorochem | 222194-100g |
N-Acetyl-L-tyrosine |
537-55-3 | 95% | 100g |
£47.00 | 2022-02-28 | |
| Fluorochem | 222194-250g |
N-Acetyl-L-tyrosine |
537-55-3 | 95% | 250g |
£87.00 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1173-1G |
N-Acetyl-L-tyrosine |
537-55-3 | 1g |
¥1359.83 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1010106-100MG |
N-Acetyl-L-tyrosine |
537-55-3 | 100mg |
¥3302.56 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A0202000 |
N-Acetyl-L-tyrosine |
537-55-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| abcr | AB113310-100 g |
N-Acetyl-L-tyrosine, 99% (Ac-L-Tyr-OH); . |
537-55-3 | 99% | 100g |
€113.90 | 2023-06-24 | |
| abcr | AB113310-250 g |
N-Acetyl-L-tyrosine, 99% (Ac-L-Tyr-OH); . |
537-55-3 | 99% | 250g |
€170.20 | 2023-06-24 |
N-Acetyl-L-tyrosine Suppliers
N-Acetyl-L-tyrosine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-Acetyl-L-tyrosine
Professional Introduction to N-Acetyl-L-tyrosine (CAS No. 537-55-3)
N-Acetyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, is a compound of significant interest in the field of biochemical research and pharmaceutical development. With the CAS number 537-55-3, this molecule has garnered attention for its potential applications in various biological processes, including neurotransmitter synthesis, enzyme regulation, and antioxidant defense mechanisms. The introduction of an acetyl group to the tyrosine backbone enhances its solubility and metabolic stability, making it a valuable candidate for therapeutic interventions.
The< strong>N-Acetyl-L-tyrosine molecule is structurally characterized by an acetylated amine group attached to the side chain of L-tyrosine. This modification not only improves its pharmacokinetic properties but also influences its interaction with biological targets. Recent studies have highlighted the compound's role in modulating neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for cognitive function and stress response. The enhanced solubility of N-acetyl-L-tyrosine compared to its precursor, L-tyrosine, allows for more efficient absorption and utilization in biological systems.
One of the most compelling aspects of N-acetyl-L-tyrosine is its potential as a precursor for the synthesis of important neuroactive compounds. Research has demonstrated that this compound can be enzymatically converted into neurotransmitters such as dopamine and norepinephrine, which play critical roles in mood regulation, alertness, and cardiovascular function. The acetylated form of tyrosine may also contribute to the production of melanin and other pigments, making it relevant in dermatological applications as well.
In recent years, the< strong>N-Acetyl-L-tyrosine has been explored for its potential therapeutic benefits in neurodegenerative diseases. Studies suggest that it may help protect against oxidative stress by acting as a substrate for glutathione synthesis, a key antioxidant molecule. Additionally, its ability to cross the blood-brain barrier more effectively than L-tyrosine makes it an attractive candidate for treating cognitive impairments associated with aging or neuroinflammation.
The compound's< strong>CAS No. 537-55-3 provides a unique identifier that facilitates its use in scientific literature and regulatory filings. This standardized naming system ensures consistency across different research institutions and pharmaceutical companies, facilitating collaboration and reproducibility in studies involving N-acetyl-L-tyrosine. The chemical properties of this molecule, including its molecular weight (204.21 g/mol) and pKa values, have been well-documented, allowing researchers to optimize its use in various experimental conditions.
Recent advancements in synthetic chemistry have enabled the production of high-purity N-acetyl-L-tyrosine under controlled conditions. These improvements have expanded the compound's utility in drug development pipelines, particularly for small-molecule inhibitors targeting tyrosine kinase enzymes. Such enzymes are involved in numerous cellular processes, including cell growth, differentiation, and signal transduction pathways. By modulating these pathways, N-acetyl-L-tyrosine derivatives could offer novel therapeutic strategies for treating cancers and inflammatory disorders.
The< strong>N-Acetyl-L-tyrosine market is expected to grow significantly as more research highlights its benefits in nutritional supplements and functional foods. Its role as a precursor for essential neurotransmitters makes it a popular ingredient in nootropic formulations designed to enhance cognitive performance. Furthermore, its potential applications in skin care products are being explored due to its involvement in melanin synthesis and antioxidant activities.
In conclusion, N-acetyl-L-tyrosine (CAS No. 537-55-3) is a versatile compound with broad implications in biochemical research and pharmaceutical applications. Its structural modifications enhance its biological activity and pharmacokinetic properties, making it a valuable tool for studying neurotransmitter metabolism and developing new therapies. As research continues to uncover new functions and applications for this molecule, its importance in both academic and industrial settings is likely to increase.